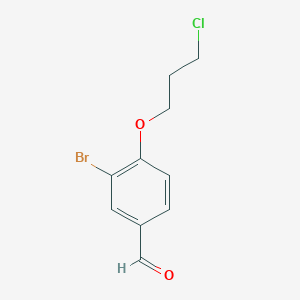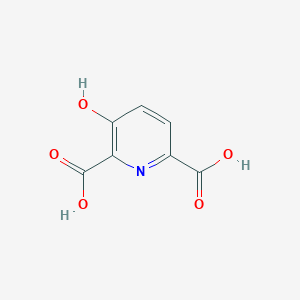
3-Hydroxypyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypyridine-2,6-dicarboxylic acid: It is a trianionic chelating agent and is known for its ability to form stable complexes with various metal ions . This compound has significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,6-pyridinedicarboxylic acid using nitric acid in the presence of a catalytic amount of manganese . Another method involves the use of 1,2,4-triazine precursors, which undergoes a series of reactions including cyanation, aza-Diels–Alder reaction, and hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of efficient catalysts and optimized reaction conditions are crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form complexes with metal ions, which are often used in coordination chemistry .
Common Reagents and Conditions:
Oxidation: Nitric acid and manganese catalysts are commonly used for the oxidation of pyridine derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound under controlled conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include metal complexes, which have significant applications in various fields .
Scientific Research Applications
Chemistry: 3-Hydroxypyridine-2,6-dicarboxylic acid is widely used in coordination chemistry to form stable complexes with metal ions.
Biology: In biological research, this compound is used as an inhibitor of glutamate decarboxylase, making it valuable in the study of neurotransmitter regulation .
Medicine: The compound has shown potential in medical applications, including its use in the development of drugs for the treatment of various diseases. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of light-conversion materials for agricultural films, which enhance crop yield by converting harmful ultraviolet light into useful light for photosynthesis .
Mechanism of Action
The mechanism of action of 3-Hydroxypyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions. This chelation process stabilizes the metal ions and enhances their reactivity in various chemical and biological processes . The compound targets specific enzymes and proteins, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic acid: A precursor to 3-Hydroxypyridine-2,6-dicarboxylic acid, used in similar applications.
3-Hydroxypyridine-2-carboxylic acid: Another hydroxylated pyridine derivative with similar chelating properties.
Uniqueness: this compound is unique due to its trianionic nature, which allows it to form highly stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .
Properties
CAS No. |
71502-30-2 |
|---|---|
Molecular Formula |
C7H5NO5 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
3-hydroxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-4-2-1-3(6(10)11)8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |
InChI Key |
RQXYTYCPWGTGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)
![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)
![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)
![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)
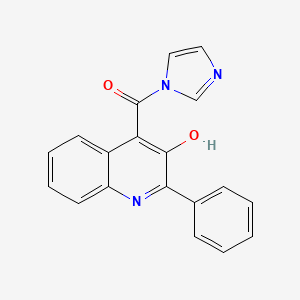

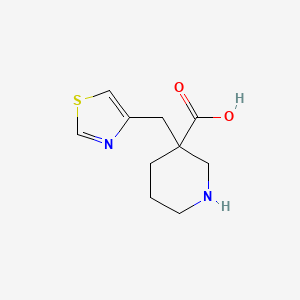
![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)

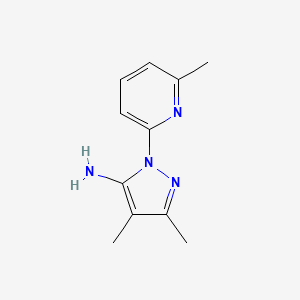

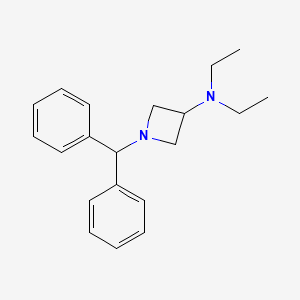
![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)
